![molecular formula C24H23N3O3 B2372080 (2-Benzoylphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034530-98-6](/img/structure/B2372080.png)
(2-Benzoylphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
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Description
(2-Benzoylphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone, also known as BDP, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. BDP belongs to the class of pyrrolidine-based compounds and is known to have a wide range of biological activities.
Scientific Research Applications
Synthesis Techniques and Applications
Synthesis of Novel Compounds
Research has developed methods for synthesizing functionalized novel compounds, such as fused chromone–pyrimidine hybrids and trisubstituted pyrimidine derivatives, via ANRORC rearrangement, highlighting the chemical versatility of related structures (Sambaiah et al., 2017).
Antibacterial and Insecticidal Potential
Another study synthesized pyrimidine linked pyrazole heterocyclics evaluating their insecticidal and antibacterial potential, indicating the bioactivity potential of compounds with similar frameworks (Deohate & Palaspagar, 2020).
Quaternary Oxovanadium(V) Complexes
Research on quaternary oxovanadium(V) complexes incorporating hydrazone ligands contributes to our understanding of metal-organic frameworks involving benzoyl groups, suggesting potential applications in catalysis and materials science (Mondal, Drew, & Ghosh, 2009).
Pentasubstituted Pyrroles Synthesis
A study on the synthesis of symmetrical pentasubstituted pyrroles, which could be structurally related to the query compound, reveals insights into the synthesis of complex heterocyclic structures (Ravindran et al., 2007).
properties
IUPAC Name |
[2-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidine-1-carbonyl]phenyl]-phenylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-16-14-17(2)26-24(25-16)30-19-12-13-27(15-19)23(29)21-11-7-6-10-20(21)22(28)18-8-4-3-5-9-18/h3-11,14,19H,12-13,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUQWBWEROLERK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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